

R 80123: A Technical Overview of its Physicochemical Properties and Pharmacological Profile

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Compound of Interest

Compound Name: R 80123

Cat. No.: B1662182

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of **R 80123**, a potent and highly selective phosphodiesterase (PDE) inhibitor. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

R 80123, with the CAS number 133718-30-6, is recognized as the Z-isomer of R 79595.[1] It possesses a molecular formula of $C_{26}H_{29}N_5O_3$ and a molecular weight of 459.54 g/mol.[2][3] Primarily utilized in organic synthesis, **R 80123** serves as a critical intermediate in the development of more complex pharmaceutical compounds.[3]

Table 1: Physical and Chemical Data for **R 80123**

Property	Value	Source
CAS Number	133718-30-6	[1][2][3]
Molecular Formula	C ₂₆ H ₂₉ N ₅ O ₃	[2][3]
Molecular Weight	459.54 g/mol	[2][3]
Physical State	Solid	[2]
Purity	>98.00%	[2]
Predicted Density	1.33±0.1 g/cm ³	[4]
Storage Conditions	2-8°C or -20°C	[2][3]

Note: Melting point, boiling point, and solubility data are not readily available in public literature.

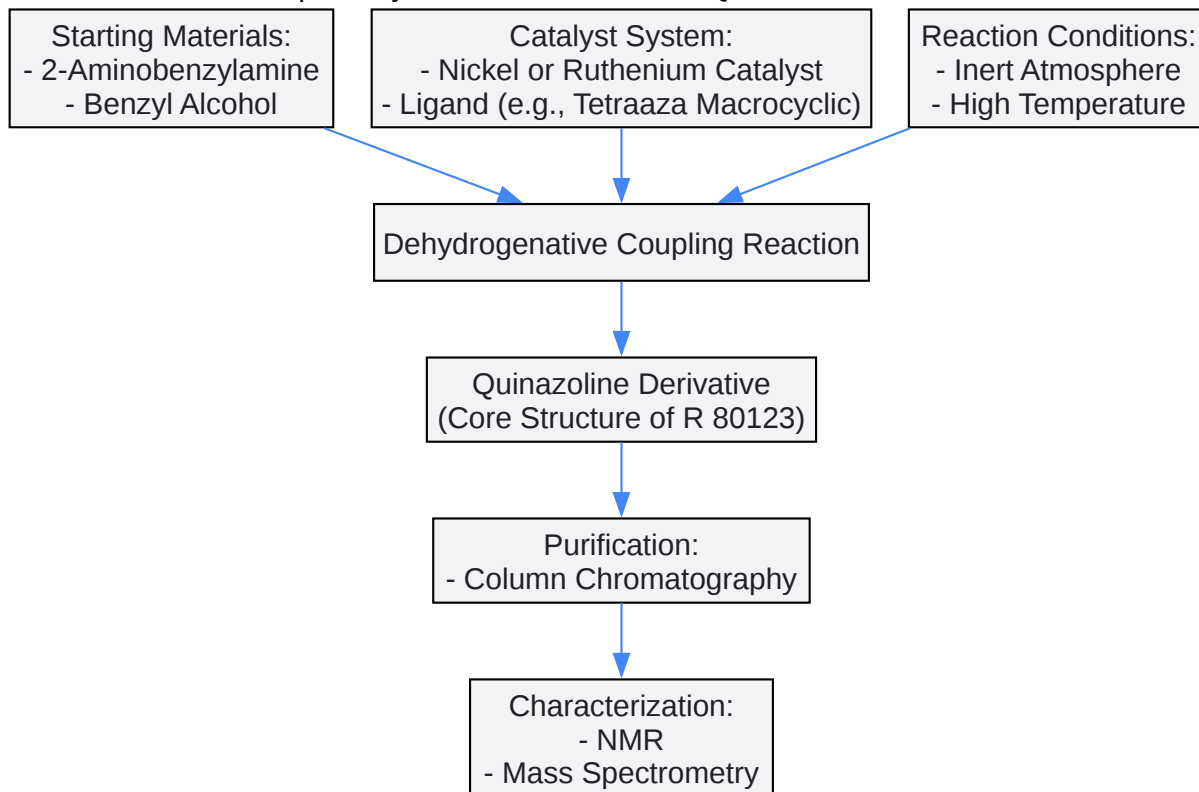
Experimental Protocols

Representative Synthesis of the Quinazoline Core

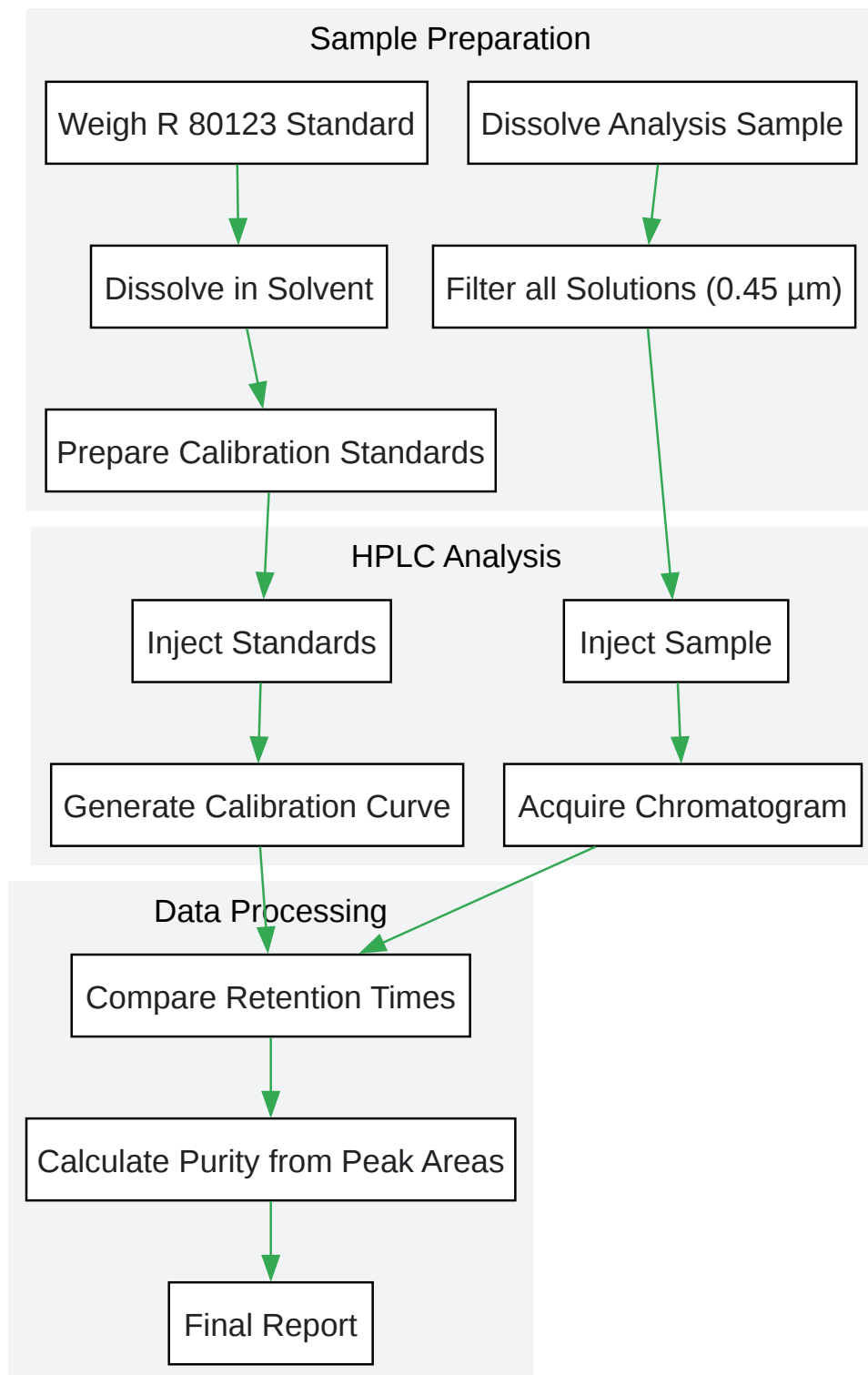
While a specific synthesis protocol for **R 80123** is not publicly documented, a general workflow for the synthesis of quinazoline derivatives, the core structure of **R 80123**, can be represented. One common method involves the dehydrogenative coupling of 2-aminobenzylamine with a suitable benzyl alcohol or 2-aminobenzylalcohol with a benzonitrile, often catalyzed by a nickel or ruthenium-based catalyst.

Below is a conceptual workflow diagram for the synthesis of a quinazoline derivative.

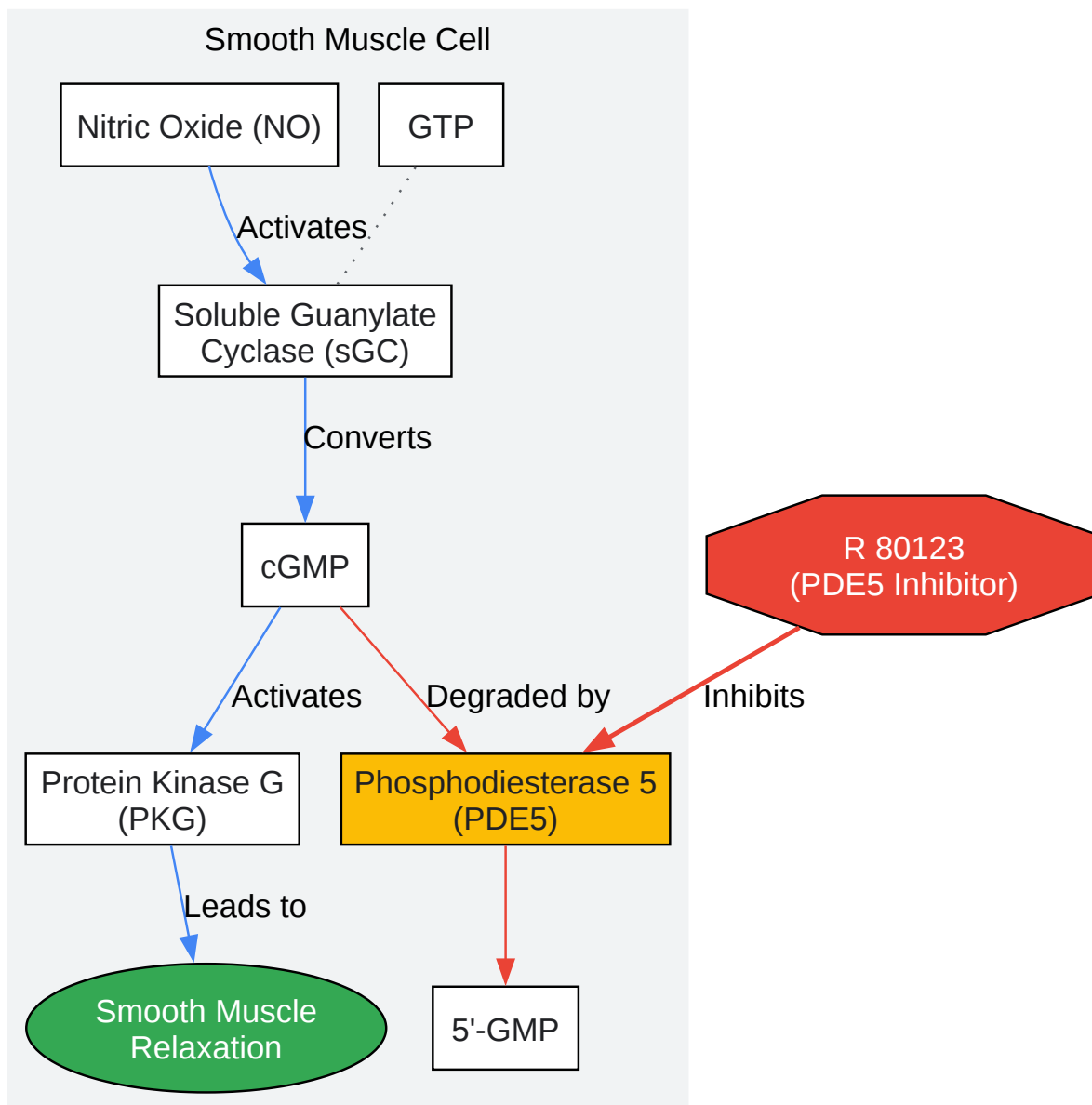
Conceptual Synthesis Workflow for a Quinazoline Derivative



General HPLC Analysis Workflow



Simplified PDE5 Inhibitor Signaling Pathway

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References

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- 2. Quinazoline synthesis [organic-chemistry.org]
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